molecular formula C16H13FO B1313464 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 82101-34-6

4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B1313464
CAS No.: 82101-34-6
M. Wt: 240.27 g/mol
InChI Key: UQEMVIDJUWWBHF-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound features a fluorophenyl group attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and 1-tetralone.

    Condensation Reaction: The 2-fluorobenzaldehyde undergoes a condensation reaction with 1-tetralone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is typically carried out in an organic solvent like ethanol or methanol.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired product, this compound. This step may require heating and the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents.

Major Products

    Oxidation: Products may include 4-(2-Fluorophenyl)-naphthalen-1(2H)-one or 4-(2-Fluorophenyl)-naphthalen-1-carboxylic acid.

    Reduction: The major product would be 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1-ol.

    Substitution: Products depend on the substituent introduced, such as this compound derivatives with halogen or nitro groups.

Scientific Research Applications

4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in research to understand its interactions with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions within biological systems, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one: can be compared with other fluorophenyl-substituted naphthalenones, such as:

Uniqueness

    Structural Features: The position of the fluorophenyl group (at the 2-position) in this compound provides unique electronic and steric properties that can influence its reactivity and binding interactions.

    Reactivity: The compound’s specific reactivity patterns, such as its ability to undergo selective oxidation or reduction, distinguish it from other similar compounds.

Properties

IUPAC Name

4-(2-fluorophenyl)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO/c17-15-8-4-3-6-13(15)12-9-10-16(18)14-7-2-1-5-11(12)14/h1-8,12H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEMVIDJUWWBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513485
Record name 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82101-34-6
Record name 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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